molecular formula C23H21N3O3 B2884428 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate CAS No. 871670-78-9

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate

Cat. No. B2884428
CAS RN: 871670-78-9
M. Wt: 387.439
InChI Key: NTBJIWIVGHHXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate” is a chemical compound . It is a derivative of cyanoacetamides, which are polyfunctional compounds possessing both electrophilic and nucleophilic properties .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Application in Asymmetric Catalysis

The compound has been investigated for its potential use in asymmetric catalysis. Schiffers et al. (2006) described a method for resolving racemic 2-aminocyclohexanol derivatives, leading to enantiomers with high enantiomeric excess. This method involves sequential use of mandelic acid, and the derivatives show potential for use in asymmetric phenyl transfer reactions and transfer hydrogenations, resulting in products with high enantiomeric purity (Schiffers et al., 2006).

Antioxidant and Anti-Inflammatory Applications

Sahoo et al. (2011) synthesized a series of derivatives from N,N′-Dicyclohexylcarbodiimide that show potential as antioxidants, comparable to ascorbic acid. These compounds also exhibit anti-inflammatory properties (Sahoo, Subudhi, & Swain, 2011).

Facilitating Synthesis of Complex Derivatives

Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives using a process involving cyclohexanone, showcasing the compound's utility in synthesizing complex derivatives with potential pharmaceutical applications (Elkholy & Morsy, 2006).

Pharmaceutical Research

Degraw et al. (1992) investigated the compound's potential in pharmaceutical research, particularly focusing on its antifolate properties in cancer research (Degraw, Christie, Colwell, & Sirotnak, 1992).

Polymer Science Applications

Trollsås et al. (2000) described the synthesis and polymerization of cyclic esters containing the compound, indicating its relevance in creating functional polymers for various industrial applications (Trollsås et al., 2000).

Catalytic Activity and Synthesis

Bilyachenko et al. (2022) synthesized phenylsilsesquioxane-benzoate complexes that demonstrate catalytic activity, highlighting the compound's potential in facilitating various chemical reactions (Bilyachenko et al., 2022).

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c24-14-17-8-2-3-9-18(17)19-10-4-5-11-20(19)22(28)29-15-21(27)26-23(16-25)12-6-1-7-13-23/h2-5,8-11H,1,6-7,12-13,15H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBJIWIVGHHXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate

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